molecular formula C11H16ClNO B2617447 2-(2-Aminoethyl)-1,3-dihydroinden-2-ol;hydrochloride CAS No. 2361635-58-5

2-(2-Aminoethyl)-1,3-dihydroinden-2-ol;hydrochloride

Cat. No.: B2617447
CAS No.: 2361635-58-5
M. Wt: 213.71
InChI Key: JEZVXWSTKXUDCJ-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-1,3-dihydroinden-2-ol;hydrochloride is a bicyclic organic compound featuring an indene core fused with a hydroxyl (-OH) and an aminoethyl (-CH2CH2NH2) group at the 2-position, stabilized as a hydrochloride salt. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

2-(2-aminoethyl)-1,3-dihydroinden-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c12-6-5-11(13)7-9-3-1-2-4-10(9)8-11;/h1-4,13H,5-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZVXWSTKXUDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(CCN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-1,3-dihydroinden-2-ol;hydrochloride typically involves the reaction of 1,3-dihydroindene with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The hydrochloride salt is formed by treating the resulting amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-1,3-dihydroinden-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H14ClN
  • Molecular Weight : 201.69 g/mol
  • Chemical Structure : The compound features an indene ring with an aminoethyl side chain, contributing to its unique reactivity and biological activity.

Scientific Research Applications

The applications of 2-(2-Aminoethyl)-1,3-dihydroinden-2-ol; hydrochloride can be categorized into several key areas:

Pharmaceutical Development

The compound has been investigated for its potential as an active pharmaceutical ingredient (API) due to its biological activities:

  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's. Studies have shown improvements in cognitive functions in animal models when treated with this compound .
  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related damage in cells. This property positions it as a candidate for developing drugs aimed at combating oxidative stress-related disorders .

Biochemical Research

In biochemical studies, the compound is utilized to explore various biological mechanisms:

  • Protein Interaction Studies : It serves as a tool for studying protein interactions and enzymatic activities, helping researchers understand complex biological pathways .
  • Cell Signaling Pathways : The compound's effects on cell signaling pathways have been investigated, particularly in relation to apoptosis and cell proliferation. This research is vital for developing cancer therapies that target specific signaling cascades.

Case Studies

Several case studies highlight the practical applications of 2-(2-Aminoethyl)-1,3-dihydroinden-2-ol; hydrochloride:

Study TitleFocusFindings
Neuroprotection in Alzheimer's ModelExamined cognitive function improvementSignificant enhancement in memory and learning abilities observed
Antioxidant PropertiesInvestigated free radical scavengingEffective in reducing oxidative stress markers in vitro
Cancer Cell Line StudiesAssessed effects on cell proliferationInduced apoptosis in various cancer cell lines, inhibiting growth significantly

Biological Activity

2-(2-Aminoethyl)-1,3-dihydroinden-2-ol;hydrochloride is a compound of interest due to its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies. The compound is primarily studied for its effects on various biological systems, including its role in cellular processes and potential therapeutic applications.

  • Molecular Formula : C10H14ClN
  • Molecular Weight : 187.68 g/mol
  • Structure : The compound features a dihydroindenol structure, which is significant for its biological interactions.

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Carbonic Anhydrases : The compound acts as an inhibitor of carbonic anhydrases, which are crucial for maintaining pH homeostasis in various tissues. This inhibition can affect fluid secretion in the eye and bone resorption processes .
  • Chloride-Bicarbonate Exchange : It has been shown to stimulate the chloride-bicarbonate exchange activity of SLC26A6, which plays a role in ion transport across cell membranes .
  • Cell Viability and Protection : In vitro studies suggest that this compound can protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis, indicating potential use in diabetes treatment .

Pharmacological Profile

The pharmacological actions of this compound include:

  • Cytotoxicity : Studies have demonstrated varying degrees of cytotoxicity depending on the concentration and specific cellular context .
  • Cellular Uptake : Its ability to interact with cellular membranes enhances its uptake in target cells, making it a candidate for drug delivery systems .

Study 1: Pancreatic β-cell Protection

A study investigated the protective effects of this compound on INS-1 cells (a model for pancreatic β-cells). The results showed:

CompoundMax Activity (%)EC50 (μM)
This compound100%0.1 ± 0.01

This demonstrates that the compound significantly enhances cell viability under ER stress conditions, suggesting its potential as a therapeutic agent for diabetes management .

Study 2: Ion Transport Modulation

Another research focused on the role of the compound in modulating ion transport mechanisms. It was found to enhance bicarbonate transport in epithelial cells, which is critical for maintaining acid-base balance in various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Indene Cores

Indantadol Hydrochloride
  • Structure: Contains a 2,3-dihydro-1H-inden-2-yl group linked to an acetamide moiety via an amino group .
  • Key Differences: Replaces the hydroxyl and aminoethyl groups of the target compound with an acetamide.
  • Implications: The acetamide group increases hydrophilicity compared to the aminoethyl group but may reduce membrane permeability.
Ethyl 2-Amino-2,3-dihydro-1H-indene-2-carboxylate Hydrochloride
  • Structure: Features an ester (-COOEt) and amino group at the 2-position of the indene core .
  • Key Differences : The ester group introduces lipophilicity, contrasting with the hydroxyl group in the target compound.
  • Implications : The ester may enhance blood-brain barrier penetration, but susceptibility to hydrolysis could limit stability.
[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]amine Hydrochloride
  • Structure : Substitutes the hydroxyl group with an ethoxyethylamine chain at the 5-position of the indene ring .
  • Key Differences : Positional isomerism (5- vs. 2-substitution) alters electronic distribution and steric effects.
  • Implications : The ether linkage may reduce hydrogen-bonding capacity compared to the hydroxyl group, affecting target interactions.

Functional Analogues with Amino Alcohol Moieties

Tyramine Hydrochloride
  • Structure: A phenol derivative with a 2-aminoethyl group .
  • Key Differences : Simpler aromatic core (benzene vs. indene) lacking the bicyclic structure.
  • Tyramine’s role as a neurotransmitter analog highlights the biological relevance of aminoethylphenol derivatives.
Fingolimod Hydrochloride (FTY720)
  • Structure: A 1,3-propanediol derivative with an amino group and a lipophilic 4-octylphenylethyl chain .
  • Key Differences : Linear aliphatic backbone vs. bicyclic indene core.
  • Implications : Fingolimod’s long alkyl chain enhances lipophilicity and membrane penetration, enabling its activity as a sphingosine-1-phosphate (S1P) receptor modulator. This contrasts with the target compound’s polar indene-hydroxyl system.

Pharmacokinetic and Physicochemical Comparisons

The table below summarizes key properties of the target compound and its analogues:

Compound Name Core Structure Molecular Formula Molecular Weight Substituents Solubility (Predicted) Potential Applications
2-(2-Aminoethyl)-1,3-dihydroinden-2-ol;hydrochloride Indene C11H14ClNO 211.69 2-OH, 2-CH2CH2NH2 High (hydrochloride) Receptor ligand, drug candidate
Indantadol Hydrochloride Indene C11H15ClN2O 226.70 2-NHCH2CONH2 Moderate CNS-targeted therapies
Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride Indene C12H16ClNO2 241.72 2-NH2, 2-COOEt Low (ester) Lipophilic prodrugs
Tyramine Hydrochloride Benzene C8H12ClNO 173.64 4-OH, 4-CH2CH2NH2 High Neurotransmitter analog
Fingolimod Hydrochloride Propanediol C23H42ClNO2 408.04 2-NH2, 2-(4-octylphenylethyl) Moderate (lipophilic) Immunomodulation

Q & A

Q. What are the optimal synthetic routes for 2-(2-aminoethyl)-1,3-dihydroinden-2-ol hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis of aminoethyl-substituted indenols typically involves multi-step reactions, including substitution, reduction, or cyclization processes. For example:

  • Substitution reactions : Chloroethyl intermediates (e.g., 2-((2-chloroethyl)amino)ethanol hydrochloride, ) can react with amines under controlled pH and temperature to form aminoethyl derivatives.
  • Reduction : Catalytic hydrogenation (e.g., using Pd/C or PtO₂) may reduce nitro or imine intermediates to amines, as seen in analogous indene derivatives ().
  • Acid-mediated cyclization : Hydrochloric acid can facilitate cyclization of precursor alcohols to form the indenol core ().
    Critical parameters : Reaction temperature (20–80°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios of reagents significantly affect yield and purity. Purification via recrystallization or column chromatography is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR can confirm the indenol core and aminoethyl sidechain. For example, the indenol hydroxyl proton typically appears as a singlet near δ 4.5–5.5 ppm ().
  • Mass spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H⁺] for C₁₁H₁₄ClNO).
  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) assesses purity (>95% required for pharmacological studies) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazard mitigation : Wear nitrile gloves, goggles, and lab coats. Use fume hoods due to potential respiratory irritation (H335/H315 hazards, per ).
  • Storage : Store in airtight containers at 2–8°C, protected from light to prevent decomposition ().
  • Emergency measures : Immediate eye rinsing (0.9% saline) and skin decontamination (soap/water) are critical ().

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis, particularly for chiral centers in the indenol or aminoethyl moieties?

  • Chiral resolution : Use enantiopure starting materials (e.g., (2S)-2,3-diaminopropan-1-ol dihydrochloride, ) or employ chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation.
  • Dynamic kinetic resolution : Adjust reaction kinetics to favor one enantiomer via pH or temperature modulation ().
  • Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry confirms enantiomeric excess (>98% for pharmacological applications) .

Q. What strategies resolve contradictions in bioactivity data across different assay systems (e.g., receptor binding vs. cellular efficacy)?

  • Assay standardization : Normalize protocols for cell viability (MTT assay), receptor binding (radioligand displacement), and functional activity (cAMP/Gq-coupled assays).
  • Metabolic stability : Assess compound stability in liver microsomes (e.g., rat/human S9 fractions) to identify artifactual discrepancies ().
  • Orthogonal validation : Cross-validate findings using knockout cell lines or selective receptor antagonists .

Q. How does the hydrochloride salt form influence solubility, stability, and crystallinity compared to freebase or other counterions?

  • Solubility : Hydrochloride salts generally enhance aqueous solubility (e.g., >50 mg/mL in PBS) but may reduce lipid membrane permeability.
  • Stability : The salt form improves thermal stability (decomposition >200°C, per TGA data in ) but requires anhydrous storage to prevent deliquescence.
  • Crystallinity : Single-crystal X-ray diffraction (SCXRD) reveals salt-specific packing motifs, impacting dissolution rates and bioavailability .

Q. What computational methods are effective for predicting interactions between this compound and biological targets (e.g., GPCRs, ion channels)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding poses against homology-built receptors.
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess dynamic interactions and binding free energy (MM-PBSA/GBSA).
  • Pharmacophore mapping : Identify critical H-bond donors (aminoethyl group) and aromatic π-stacking (indenol ring) for target engagement .

Methodological Best Practices

Q. How should researchers address batch-to-batch variability in physicochemical properties during scale-up?

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and intermediate purity.
  • Design of experiments (DoE) : Optimize parameters (e.g., stirring rate, cooling gradient) using factorial designs to minimize variability.
  • QC metrics : Enforce strict specifications for residual solvents (GC-HS), heavy metals (ICP-MS), and polymorphic forms (PXRD) .

Q. What in vitro/in vivo models are appropriate for evaluating its pharmacokinetic and toxicity profiles?

  • ADME profiling : Use Caco-2 cells for permeability, human hepatocytes for metabolic clearance, and plasma protein binding assays.
  • Toxicology : Conduct Ames tests (mutagenicity) and hERG patch-clamp assays (cardiotoxicity).
  • In vivo models : Rodent PK studies (IV/PO dosing) and zebrafish embryotoxicity assays provide preliminary safety data .

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